An In-Depth Technical Guide to 9-cis,13-cis-Retinol-d5: Structure, Properties, and Application in Quantitative Bioanalysis
An In-Depth Technical Guide to 9-cis,13-cis-Retinol-d5: Structure, Properties, and Application in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Retinoid Isomers and the Imperative for Precise Quantification
Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of a vast array of biological processes, including vision, immune function, cellular differentiation, and embryonic development.[1][2] Their biological activity is exquisitely dependent on their stereochemistry, with different isomers exhibiting unique binding affinities for nuclear receptors—the retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—thereby modulating the expression of specific target genes.[3][4][5] The isomers 9-cis-retinoic acid and 13-cis-retinoic acid, for instance, play distinct roles in cellular signaling pathways, and their dysregulation has been implicated in various pathological conditions.[2]
The accurate quantification of individual retinoid isomers in complex biological matrices is therefore a critical endeavor in both fundamental research and pharmaceutical development. This pursuit, however, is fraught with analytical challenges stemming from the low endogenous concentrations of these compounds and their susceptibility to isomerization. The advent of stable isotope dilution assays, utilizing deuterated internal standards, has revolutionized the field, enabling the requisite sensitivity, specificity, and accuracy for robust quantitative analysis.[6] This guide focuses on a specific, albeit less common, deuterated retinoid, 9-cis,13-cis-Retinol-d5, providing a comprehensive overview of its chemical structure, properties, and its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.
Chemical Structure and Physicochemical Properties of 9-cis,13-cis-Retinol-d5
9-cis,13-cis-Retinol-d5 is a synthetically derived, isotopically labeled form of retinol. The defining features of its structure are the cis configuration at the 9th and 13th carbon-carbon double bonds of the polyene chain and the incorporation of five deuterium atoms. The deuteration provides a distinct mass shift, crucial for its function as an internal standard in mass spectrometric analyses, without significantly altering its chemical and physical behavior relative to its non-deuterated counterpart.
| Property | Value | Source |
| Chemical Name | 9-cis,13-cis-Retinol | [7] |
| Molecular Formula | C20H25D5O | N/A |
| Molecular Weight | 291.49 g/mol (for d5 variant) | N/A |
| CAS Number | 29444-25-5 (for non-deuterated) | [7] |
| Appearance | Likely a solid | N/A |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. | Inferred from related retinoids |
| Storage Conditions | Store at -20°C to -80°C, protected from light and air to prevent degradation and isomerization. | Inferred from related retinoids[8] |
Application in Quantitative Bioanalysis: A Workflow for Retinoid Isomer Quantification
The primary application of 9-cis,13-cis-Retinol-d5 is as an internal standard for the accurate quantification of 9-cis-retinol, and potentially other retinol isomers, in biological samples such as plasma, serum, and tissues.[10] Its utility stems from its near-identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for any analyte loss or matrix effects.[6]
Experimental Protocol: Quantification of 9-cis-Retinol in Human Plasma using LC-MS/MS
This protocol provides a detailed methodology for the sensitive and specific quantification of 9-cis-retinol in human plasma, employing 9-cis,13-cis-Retinol-d5 as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
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To 200 µL of human plasma in a glass tube, add 20 µL of a 100 ng/mL solution of 9-cis,13-cis-Retinol-d5 in ethanol (internal standard).
-
Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 75% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[11]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for separating retinol isomers.[12][13]
-
Mobile Phase: A gradient elution using a mixture of methanol and water with 0.1% formic acid is commonly employed. For example, a gradient from 75% to 98% methanol over several minutes can effectively separate different retinoids.[11]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive ion electrospray ionization (ESI) is generally used for the analysis of retinols.[14]
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (9-cis-retinol) and the internal standard (9-cis,13-cis-Retinol-d5).
-
9-cis-Retinol: The protonated molecule [M+H]+ at m/z 287.2 would be selected as the precursor ion, and a characteristic fragment ion (e.g., loss of water, [M+H-H2O]+ at m/z 269.2) would be monitored as the product ion.
-
9-cis,13-cis-Retinol-d5: The protonated molecule [M+H]+ at m/z 292.2 would be the precursor ion, and its corresponding fragment ion (e.g., loss of water, [M+H-H2O]+ at m/z 274.2) would be the product ion.
-
-
The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of 9-cis-retinol in the unknown samples.[15]
-
Self-Validating System: The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating analytical system. Any variations in sample recovery during extraction or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The ratio of their signals, therefore, remains constant and directly proportional to the analyte concentration, ensuring the accuracy and precision of the measurement.
Workflow Diagram
Caption: Workflow for the quantification of 9-cis-retinol in human plasma.
Biological Significance of 9-cis and 13-cis Retinoids
The precise quantification of 9-cis and 13-cis retinoid isomers is of significant biological interest. 9-cis-retinoic acid is a high-affinity ligand for both RARs and RXRs, giving it a unique pharmacological profile.[5] It has been shown to inhibit the growth of certain cancer cells and is involved in various signaling pathways.[2] 13-cis-retinoic acid (isotretinoin) is a widely used therapeutic for severe acne, and its biological effects are thought to be mediated, in part, by its intracellular isomerization to all-trans-retinoic acid.[16] The presence of 9,13-di-cis-retinoic acid has also been identified in human plasma, further highlighting the complex interplay of retinoid isomers in vivo.[17] Understanding the metabolic pathways and concentrations of these isomers is crucial for elucidating their physiological roles and for the development of novel therapeutics.
Conclusion
9-cis,13-cis-Retinol-d5, while a less common isomer, represents a valuable tool for researchers in the field of retinoid biology and drug development. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of 9-cis-retinol in complex biological matrices. The detailed experimental workflow provided in this guide, grounded in established analytical principles, offers a robust framework for such investigations. As our understanding of the distinct biological roles of various retinoid isomers continues to grow, the demand for highly specific and reliable analytical methods, facilitated by the availability of well-characterized deuterated standards like 9-cis,13-cis-Retinol-d5, will undoubtedly increase.
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